2-(Methyl-2-propen-1-ylamino)ethanethiol
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Overview
Description
2-(Methyl-2-propen-1-ylamino)ethanethiol is an organic compound characterized by the presence of both an amino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-2-propen-1-ylamino)ethanethiol typically involves the reaction of 2-methyl-2-propen-1-amine with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-2-propen-1-ylamino)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced thiol derivatives from reduction, and substituted amino derivatives from nucleophilic substitution.
Scientific Research Applications
2-(Methyl-2-propen-1-ylamino)ethanethiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methyl-2-propen-1-ylamino)ethanethiol involves its interaction with molecular targets such as enzymes and metal ions. The thiol group can form covalent bonds with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: An alcohol with similar structural features but different functional groups.
2-Methyl-2-propen-1-amine: An amine with similar structural features but lacking the thiol group.
Ethanethiol: A simple thiol with a shorter carbon chain.
Uniqueness
2-(Methyl-2-propen-1-ylamino)ethanethiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
400898-87-5 |
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Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2-[methyl(prop-2-enyl)amino]ethanethiol |
InChI |
InChI=1S/C6H13NS/c1-3-4-7(2)5-6-8/h3,8H,1,4-6H2,2H3 |
InChI Key |
LONDRZFPNUOQTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCS)CC=C |
Origin of Product |
United States |
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